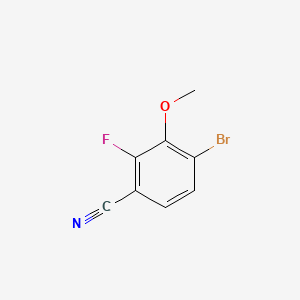
4-Bromo-2-fluoro-3-methoxybenzonitrile
Vue d'ensemble
Description
4-Bromo-2-fluoro-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H5BrFNO . Its molecular weight is approximately 230.03 g/mol . The compound’s structure consists of a benzene ring substituted with bromine, fluorine, and a methoxy group.
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-3-methoxybenzonitrile comprises a benzene ring with substituents. The bromine atom (Br) is attached at position 4, the fluorine atom (F) at position 2, and the methoxy group (OCH3) at position 3. The nitrile group (CN) is also present. The compound’s 2D structure can be visualized using a Mol file .
Applications De Recherche Scientifique
Synthesis and Anti-tumor Activities
A study by Li (2015) explored the synthesis of novel 4-aminoquinazoline derivatives using a process that involved the reaction of related compounds, including 4-bromo-2-fluoro-3-methoxybenzonitrile. These derivatives exhibited anti-tumor activities, particularly against Bcap-37 cell proliferation, highlighting their potential in cancer research (Li, 2015).
Halodeboronation Synthesis
Szumigala et al. (2004) developed a scalable synthesis for 2-bromo-3-fluorobenzonitrile, demonstrating the halodeboronation of aryl boronic acids. This study showcases the versatility of these compounds in facilitating complex chemical transformations (Szumigala et al., 2004).
Transition Temperatures in Liquid Crystals
Gray et al. (1995) examined the synthesis of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, involving the use of compounds like 4-bromo-2-fluoro-3-methoxybenzonitrile. The study provided insight into the impact of fluoro substitution on the stability of smectic A and nematic phases in liquid crystals (Gray et al., 1995).
Spectroscopic Studies
Kumar and Raman (2017) conducted a spectroscopic analysis of 5-Bromo-2-methoxybenzonitrile, a related compound. They used quantum mechanical calculations to explore its geometric structure, which is valuable for understanding the properties of similar compounds (Kumar & Raman, 2017).
Radical Anion Reactions
Peshkov et al. (2019) presented the first example of phenylation of fluorobenzonitriles using benzonitrile radical anions. This study, involving similar compounds, illustrates the potential of radical anions in aromatic nucleophilic substitution reactions (Peshkov et al., 2019).
Nitrilase in Herbicide Degradation
Detzel et al. (2013) explored the use of nitrilase from Klebsiella pneumoniae in degrading oxynil herbicides, including compounds like 4-bromo-2-fluoro-3-methoxybenzonitrile. This study highlights the biotechnological applications of nitrilases in environmental management (Detzel et al., 2013).
Energetic and Structural Studies
Da Silva et al. (2012) conducted an energetic and structural study of monofluorobenzonitriles, which can be related to 4-bromo-2-fluoro-3-methoxybenzonitrile. This research provides foundational knowledge on the thermodynamic properties of these compounds (Da Silva et al., 2012).
Propriétés
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSEUICIGILGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



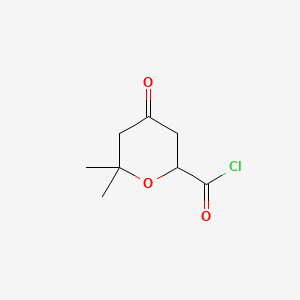
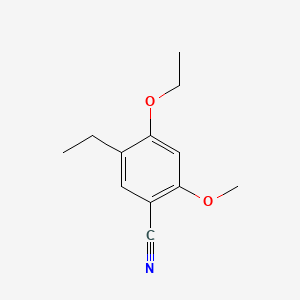


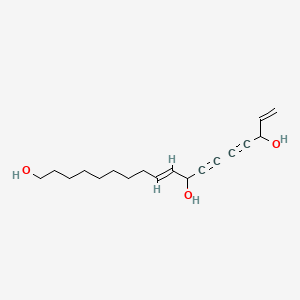

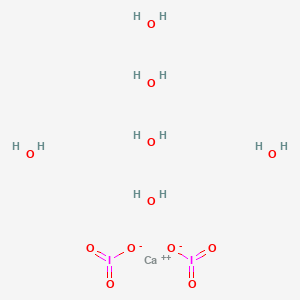


![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)
